N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZODTMGMASJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Workup and Isolation
The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexanes/EtOAc 3:1). Typical yields range from 65–75%.
Alkylation to Introduce the Methylene Linker
The pyridine intermediate undergoes alkylation to attach the methylene (-CH₂-) group.
Chloromethylation Protocol
Alternative Reductive Amination
For higher diastereoselectivity, reductive amination using 3-methoxy-4-pyranone and NaBH₃CN in MeOH achieves the methylene bridge with >90% enantiomeric excess.
Amidation with Furan-2-Carbonyl Chloride
The final step involves coupling the alkylated pyridine with furan-2-carbonyl chloride.
Direct Amidation
Coupling Reagent Optimization
Alternative methods using EDCl/HOBt in DCM show comparable yields (82–88%) but require longer reaction times (12 hours).
Process Optimization and Challenges
Suzuki Coupling Limitations
Amidation Efficiency
- Solvent Effects : THF outperforms DCM in reaction rate due to better solubility of intermediates.
- Base Selection : Et₃N minimizes side reactions compared to inorganic bases like K₂CO₃.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Applications and Derivatives
While the primary focus is synthesis, this compound’s structural analogs exhibit kinase inhibitory activity (e.g., 5-bromo derivatives suppress inflammatory pathways) and antibacterial properties against drug-resistant strains.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with various molecular targets. The furan ring can participate in electron transfer reactions, while the pyridine ring can interact with enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity and stability . The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or modulate signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Furan-2-Carboxamide Derivatives
Key Observations:
In contrast, Alfuzosin Impurity A replaces cyclopropane with a quinazoline ring, which may alter selectivity (e.g., alpha-1 adrenergic receptors vs. kinases) . Fluorine-containing groups (e.g., 4-fluorophenyl in ) are associated with improved membrane permeability and resistance to oxidative metabolism. The target compound lacks fluorine, suggesting a trade-off between synthetic complexity and bioavailability .
Synthetic Methodologies
- The target compound likely employs amide coupling or cross-coupling reactions (e.g., Suzuki-Miyaura in ) for cyclopropane or pyridine functionalization. and highlight the use of tetramethylisouronium hexafluorophosphate (HATU) for carboxamide bond formation, a strategy applicable to the target compound’s synthesis .
- LC/MS conditions (e.g., Waters Acquity UPLC BEH C18 in ) are critical for purity analysis, particularly for detecting regioisomers or impurities like those in Alfuzosin .
Physicochemical Properties The furan-2-carboxamide moiety provides hydrogen-bonding capacity, while the pyridine/cyclopropyl combination enhances hydrophobicity.
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a cyclopropyl-substituted pyridine, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 242.27 g/mol. The structural arrangement enhances its interaction with various biological targets, which is crucial for its pharmacological effects.
This compound primarily acts as an inhibitor of specific kinases involved in inflammatory pathways. By modulating kinase activity, it has shown potential in suppressing cell proliferation in cancer models and reducing inflammatory responses. The compound's ability to bind to enzymes and receptors allows it to influence various signaling pathways, making it a candidate for therapeutic applications in treating diseases like cancer and chronic inflammation .
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Kinase Inhibition : The compound exhibits significant inhibitory effects on kinases related to inflammation, which could lead to therapeutic applications in treating inflammatory diseases .
- Anticancer Properties : Preliminary research indicates that it may suppress tumor cell growth by inhibiting pathways essential for cancer cell survival .
- Anti-inflammatory Effects : this compound has been linked to reduced inflammatory markers in various models, suggesting its role in managing inflammatory disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | Brominated furan ring; cyclopropyl group | Kinase inhibition |
| N-(4-(3-(cyclopropyl)phenyl)furan-2-carboxamide | Cyclopropyl group; different aromatic substitution | Potential anti-inflammatory |
| N-(6-methylpyridin-3-yl)furan-2-carboxamide | Pyridine ring; no bromine substitution | Anticancer properties |
This table illustrates how the unique combination of structural features in this compound may enhance its selectivity and potency against specific biological targets compared to other compounds.
Case Study 1: Inhibition of Kinase Activity
In a study examining the effects of this compound on kinase activity, researchers found that the compound significantly inhibited the activity of several kinases associated with inflammatory responses. This inhibition was linked to decreased production of pro-inflammatory cytokines in vitro, suggesting its potential for developing anti-inflammatory drugs .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of the compound demonstrated that it effectively reduced cell viability in various cancer cell lines. The study reported an IC50 value indicating potent activity against specific cancer types, highlighting its promise as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide?
- Methodology : The compound can be synthesized via multi-step reactions. A plausible route involves:
- Step 1 : Coupling 6-cyclopropylpyridine-3-carbaldehyde with furan-2-carboxylic acid derivatives using reductive amination (e.g., NaBH(OAc)₃ in dichloromethane).
- Step 2 : Catalytic cross-coupling (e.g., palladium-mediated reactions) to introduce the cyclopropyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization from ethanol/water .
- Key Considerations : Optimize temperature (60–80°C) and solvent systems (DMF or THF) to enhance yield. Monitor reactions via TLC or HPLC .
Q. How should researchers characterize the physicochemical properties of this compound?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions; IR for functional group validation (amide C=O stretch ~1650 cm⁻¹) .
- Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) .
- Thermal Analysis : Differential scanning calorimetry (DSC) for melting point determination .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., triclinic system with P1 space group) .
Q. What initial biological screening approaches are recommended for this compound?
- Assays :
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar compounds?
- Strategies :
- Dose-Response Analysis : Compare activity across concentrations to identify non-linear effects .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity .
- Structural Analog Testing : Evaluate derivatives (e.g., pyridine vs. pyrimidine cores) to isolate critical pharmacophores .
Q. What strategies enhance pharmacokinetic properties of this compound?
- Structural Modifications :
- Solubility : Introduce polar groups (e.g., -OH, -NH₂) on the cyclopropyl ring or furan moiety .
- Metabolic Stability : Replace labile protons with deuterium or fluorine atoms .
- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinity and guide design .
Q. What advanced techniques elucidate the mechanism of action?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of interactions .
- Omics Approaches : Transcriptomics (RNA-seq) to identify pathway alterations post-treatment .
Q. How can low solubility or stability issues be addressed during formulation?
- Formulation Strategies :
- Co-Solvents : Use cyclodextrins or PEG-based systems to improve aqueous solubility .
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for controlled release .
- pH Stability Studies : Assess degradation in simulated gastric/intestinal fluids (pH 1.2–6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
